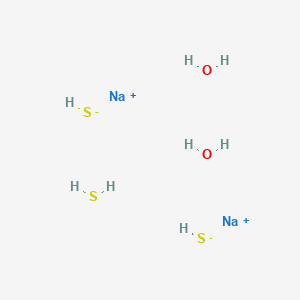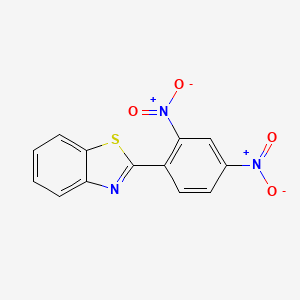
3,3,3-Trichloropropylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trichloropropylsilane is an organosilicon compound with the molecular formula C₃H₆Cl₄Si. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in the production of various silane coupling agents. The compound is known for its reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,3,3-Trichloropropylsilane is typically synthesized through the hydrosilylation of allyl chloride with trichlorosilane. The reaction is catalyzed by chloroplatinic acid and other homogeneous platinum complex catalysts. The reaction conditions usually involve room temperature and the use of solvents like cyclohexanone, isopropanol, and tetrahydrofuran .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of trichlorosilane and chloropropylene in a mole ratio of 1.1:1.1 to 1.0:1.5. The reaction is carried out in the presence of chloroplatinic acid and amine catalysts, resulting in a production yield of 70-76% .
Análisis De Reacciones Químicas
Types of Reactions: 3,3,3-Trichloropropylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of chlorine atoms.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Water: Used in hydrolysis reactions.
Catalysts: Chloroplatinic acid and other platinum complexes are used in addition reactions.
Major Products:
Silanols: Formed during hydrolysis.
Substituted Silanes: Formed during substitution reactions.
Aplicaciones Científicas De Investigación
3,3,3-Trichloropropylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of silane coupling agents and other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of adhesives, sealants, and coatings
Mecanismo De Acción
The mechanism of action of 3,3,3-Trichloropropylsilane involves its reactivity with various nucleophiles and electrophiles. The compound’s silicon atom can form bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of siloxane bonds. These interactions are crucial in the modification of surfaces and the synthesis of complex organosilicon compounds .
Comparación Con Compuestos Similares
Propyltrichlorosilane (C₃H₇Cl₃Si): Similar in structure but lacks the additional chlorine atoms on the propyl group.
Chloropropyltrichlorosilane (C₃H₆Cl₄Si): Another closely related compound with similar reactivity and applications.
Uniqueness: 3,3,3-Trichloropropylsilane is unique due to its high reactivity and versatility in forming siloxane bonds. Its additional chlorine atoms provide enhanced reactivity compared to similar compounds, making it a valuable intermediate in various chemical syntheses .
Propiedades
IUPAC Name |
3,3,3-trichloropropylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl3Si/c4-3(5,6)1-2-7/h1-2H2,7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGFOKCJIRECBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[SiH3])C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-9-Bromo-1-methyl-3,5-dihydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-2(1H)-one](/img/structure/B8066615.png)
![2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride](/img/structure/B8066626.png)
![4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride](/img/structure/B8066637.png)





![tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8066687.png)
![tert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B8066691.png)


![D-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B8066718.png)
